REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]([C:13]1[C:22]([OH:23])=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[N:20]2)=[CH:15][N:14]=1)=[O:12].CO.CO.O>C(Cl)(Cl)Cl>[CH3:9][O:10][C:11]([C:13]1[C:22]([OH:23])=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[N:20]2)=[C:15]([Br:1])[N:14]=1)=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
7.83 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
8.17 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C2C=CC=NC2=C1O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
64 mL
|
Type
|
reactant
|
Smiles
|
CO.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 (± 15) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 30° C. over 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was added over 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to −40° C. over 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
aged at −40° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The cold mixture was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with 1:1 MeOH
|
Type
|
CUSTOM
|
Details
|
at 10-20° C
|
Type
|
CUSTOM
|
Details
|
The off white crystalline solid was dried under a stream of nitrogen
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C2C=CC=NC2=C1O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.48 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |